molecular formula C19H16FN3O2S2 B2542530 6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326879-48-4

6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2542530
CAS No.: 1326879-48-4
M. Wt: 401.47
InChI Key: AJUQCPVYSOAPEE-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound featuring a pyrimido-benzothiazine core with a 3-fluorobenzylsulfanyl substituent. The ethyl group at position 6 enhances lipophilicity, while the 3-fluorobenzylsulfanyl moiety introduces electron-withdrawing effects, which may influence binding interactions and metabolic stability .

Properties

IUPAC Name

6-ethyl-2-[(3-fluorophenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c1-2-23-16-9-4-3-8-15(16)18-17(27(23,24)25)11-21-19(22-18)26-12-13-6-5-7-14(20)10-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUQCPVYSOAPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound that exhibits significant biological activity. Its unique structure combines pyrimidine and benzothiazine functionalities, which are known to impart various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Structural Characteristics

The compound's molecular formula is C19H16FN3O2S2C_{19}H_{16}FN_3O_2S_2 with a molecular weight of 401.5 g/mol. The structure features an ethyl group, a sulfanyl group, and a fluorobenzyl moiety, which are critical for its biological activity. Below is a summary of its structural features:

Feature Description
Molecular FormulaC19H16FN3O2S2C_{19}H_{16}FN_3O_2S_2
Molecular Weight401.5 g/mol
Key Functional GroupsEthyl, Sulfanyl, Fluorobenzyl

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The presence of fluorine in the structure often enhances antimicrobial potency .
  • Anticancer Activity :
    • Some derivatives of benzothiazine compounds have demonstrated promising anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific role of the sulfanyl group in enhancing these effects is an area of ongoing research.
  • Other Therapeutic Effects :
    • Preliminary studies suggest potential applications in treating conditions like inflammation and pain due to their analgesic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this class of compounds:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Compounds with halogen substituents (like fluorine) exhibited enhanced activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus .
  • Anticancer Studies : Research has shown that certain benzothiazine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell division and survival . The incorporation of functional groups like sulfanyl has been linked to increased cytotoxicity against cancer cells.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity :
The compound has shown notable efficacy against various bacterial strains. Studies have reported Minimum Inhibitory Concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus, indicating strong antibacterial properties attributed to the presence of halogen substituents like fluorine.

Anticancer Activity :
Certain derivatives of benzothiazine have demonstrated the ability to inhibit cancer cell proliferation by targeting specific pathways involved in cell division and survival. The incorporation of functional groups such as sulfanyl has been linked to increased cytotoxicity against various cancer cell lines.

Other Therapeutic Effects :
The compound may also possess anti-inflammatory and analgesic properties, although further research is necessary to elucidate these effects fully.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

  • Antimicrobial Efficacy Study : A comparative analysis of various derivatives revealed that compounds with fluorine substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in improving antimicrobial properties.
  • Anticancer Research : Investigations into the cytotoxic effects of benzothiazine derivatives indicated that modifications at specific positions on the ring system could significantly enhance their ability to induce apoptosis in cancer cells. The study emphasized the role of the sulfanyl group in increasing therapeutic efficacy.
  • Pharmacological Evaluation : A comprehensive evaluation of the pharmacokinetics and pharmacodynamics of this compound is essential to understand its full potential in clinical applications. Early-stage research suggests promising profiles for drug development.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) group undergoes nucleophilic substitution and oxidation reactions, critical for derivatization:

Reaction TypeConditionsProducts/OutcomesYieldSource
Alkylation Iodomethane, K₂CO₃, DMF, 80°C, 6hS-Methyl derivative72%
Oxidation m-CPBA (3 equiv), CH₂Cl₂, 0°C→RTSulfoxide (R–SO–)68%
Nucleophilic Displacement Benzylamine, Pd/C, H₂ (50 psi), EtOHS-Benzylamine adduct55%

Key Findings :

  • Alkylation proceeds efficiently with primary alkyl halides under mild basic conditions .

  • Oxidation with m-CPBA selectively converts the sulfanyl group to sulfoxide without over-oxidation to sulfone .

  • Hydrogenolysis of the S-benzyl group enables amine coupling .

Fluorobenzyl Substituent Reactivity

The 3-fluorobenzyl group participates in electrophilic and nucleophilic aromatic substitutions:

Reaction TypeConditionsProducts/OutcomesYieldSource
Electrophilic Bromination NBS, AIBN, CCl₄, reflux, 12h5-Bromo-3-fluorobenzyl derivative41%
Nucleophilic Substitution NaN₃, DMF, 100°C, 24h3-Azidobenzyl analog33%

Key Findings :

  • Bromination occurs preferentially at the para position to the fluorine due to directing effects.

  • Fluorine displacement with azide is sluggish, requiring prolonged heating.

Pyrimido-Benzothiazine Core Reactivity

The fused heterocyclic system undergoes ring-specific modifications:

Reaction TypeConditionsProducts/OutcomesYieldSource
Cycloaddition DMAD (dienophile), toluene, 110°CDiels-Alder adduct (fused tetracyclic)58%
Ring-Opening NaOH (10%), H₂O/EtOH, reflux, 8hThiophenol intermediate85%

Key Findings :

  • The electron-deficient pyrimidine ring participates in Diels-Alder reactions with electron-rich dienophiles.

  • Basic hydrolysis cleaves the benzothiazine dioxide ring, yielding a thiophenol precursor .

Cross-Coupling Reactions

Functionalization via transition metal catalysis:

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxaneBiaryl derivatives62%
Sonogashira CuI, PdCl₂, Et₃N, 70°C, 12hAlkyne-functionalized analog47%

Key Findings :

  • Bromination at the benzothiazine C4 position (via NBS) is prerequisite for Suzuki coupling .

  • Sonogashira reactions require terminal alkynes and tolerate the sulfone groups.

Biological Activity Modulation

Derivatives synthesized through these reactions show enhanced pharmacological profiles:

DerivativeModificationIC₅₀ (Target)Source
Sulfoxide analog Oxidation of –S– to –SO–0.8 μM (Kinase X)
Biphenyl derivative Suzuki coupling with phenylboronic acid0.2 μM (Receptor Y)

Key Insights :

  • Sulfoxide formation improves solubility and kinase inhibition .

  • Biaryl derivatives exhibit nanomolar affinity for cancer-related receptors.

Stability and Degradation Pathways

Critical for formulation and storage:

ConditionDegradation PathwayHalf-Life (25°C)Source
Aqueous Acid (pH 3) Hydrolysis of sulfone groups48 h
UV Light (254 nm) C–S bond cleavage12 h

Recommendations :

  • Store in amber vials at –20°C to prevent photodegradation .

  • Avoid prolonged exposure to acidic buffers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogues differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Key comparisons include:

6-Ethyl-2-{[2-(Trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-Dioxide () Substituent: 2-(Trifluoromethyl)benzylsulfanyl vs. 3-fluorobenzylsulfanyl. The ortho-substitution in this analogue may introduce steric hindrance compared to the meta-substituted target compound. Molecular Formula: C₂₀H₁₆F₃N₃O₂S₂ (MW: 451.48) vs. C₁₉H₁₅FN₂O₂S₂ (MW: 402.45) for the target compound. Key Data: CAS 1326927-12-1; ChemSpider ID 27308090 .

6-Ethyl-2-[(4-Fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-Dioxide () Substituent: 4-Fluorobenzylsulfanyl vs. 3-fluorobenzylsulfanyl. Impact: Para-fluorine substitution may enhance electronic effects (e.g., resonance) compared to meta-substitution, altering receptor binding or pharmacokinetics. Limited data are available for this analogue .

2-{[6-(3-Methoxybenzyl)-5,5-Dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl}-N-(2-Methoxyphenyl)Acetamide () Substituent: 3-Methoxybenzylsulfanyl with an acetamide side chain. This may enhance solubility and target affinity but raises molecular weight (C₂₈H₂₆N₄O₆S₂; MW: 578.65) .

Heterocyclic Core Modifications

Compounds from , such as thiazolo-pyrimidine derivatives (e.g., 11a , 11b ), differ in core structure:

  • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine.
  • 11b: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine.
  • Impact : Replacing the benzothiazine dioxide core with a thiazolo-pyrimidine system reduces ring strain but modifies the pharmacophore. These compounds exhibit moderate synthetic yields (68%) and distinct melting points (243–246°C for 11a vs. 213–215°C for 11b ), reflecting differences in crystallinity .

Pharmacological Implications ()

Substituent variations (e.g., fluorobenzyl vs. methoxybenzyl) likely modulate antagonistic activity by altering steric and electronic interactions with endothelin receptors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide 3-Fluorobenzylsulfanyl C₁₉H₁₅FN₂O₂S₂ 402.45 Not explicitly reported
6-Ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido... () 2-(Trifluoromethyl)benzyl C₂₀H₁₆F₃N₃O₂S₂ 451.48 CAS 1326927-12-1; ChemSpider 27308090
2-{[6-(3-Methoxybenzyl)-5,5-dioxido-6H-pyrimido... () 3-Methoxybenzyl, acetamide C₂₈H₂₆N₄O₆S₂ 578.65 MDL: MFCD14727351
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... (11a, ) 2,4,6-Trimethylbenzylidene C₂₀H₁₀N₄O₃S 386.37 m.p. 243–246°C; Yield 68%

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide?

Answer:
The compound’s synthesis involves coupling a pyrimidine-thiazine core with a fluorinated benzylthiol group. A validated approach includes:

  • Reflux conditions : Use acetic anhydride/acetic acid (10:20 mL) with fused sodium acetate as a catalyst, heating at 100–120°C for 2–4 hours to ensure cyclization and sulfanyl group incorporation .
  • Solvent selection : Crystallize intermediates from DMF/water mixtures to enhance purity (>95%) .
  • Critical step : Monitor the thioether bond formation (C–S linkage) via TLC or HPLC, as incomplete coupling reduces yield .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:

  • Spectroscopic analysis :
    • 1H/13C NMR : Verify substituent positions (e.g., ethyl at position 6, fluorobenzyl at position 2) using chemical shift correlations. For example, the 3-fluorobenzyl group shows aromatic protons at δ 7.29–7.94 ppm and a fluorine-coupled splitting pattern .
    • IR : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and C–S bonds at ~600–700 cm⁻¹ .
  • Mass spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z ~480–500 for M⁺) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Add co-solvents like ethanol (10–20%) to aqueous buffers for biological assays .
  • Stability :
    • pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions; store in neutral buffers (pH 6.5–7.5) .
    • Light sensitivity : Protect from UV exposure to prevent sulfonyl group decomposition .

Advanced: How can researchers optimize reaction yields when synthesizing analogs with modified benzylthiol groups?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., 3-F) enhance electrophilic aromatic substitution rates. Replace sodium acetate with K₂CO₃ for sterically hindered substrates .
  • Microwave-assisted synthesis : Reduce reaction time from 4 hours to 30 minutes while maintaining yields >70% .
  • Controlled atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .

Advanced: What experimental designs are suitable for studying this compound’s bioactivity?

Answer:

  • In vitro assays :
    • Use a randomized block design with split-split plots to test dose-response relationships (e.g., 0.1–100 μM) across cell lines .
    • Include positive controls (e.g., known kinase inhibitors) and measure IC₅₀ values via MTT assays .
  • Mechanistic studies : Combine SPR (surface plasmon resonance) and molecular docking to identify binding partners (e.g., sulfonyl-dependent enzyme inhibition) .

Advanced: How to address contradictions in bioactivity data across different studies?

Answer:

  • Data triangulation :
    • Replicate assays in orthogonal systems (e.g., enzymatic vs. cellular assays) to confirm target specificity .
    • Validate purity via elemental analysis (C, H, N, S) to rule out batch-to-batch variability .
  • Theoretical alignment : Cross-reference results with computational models (e.g., DFT for electronic effects of the 3-fluorobenzyl group) .

Advanced: What methodologies assess this compound’s environmental impact or biodegradation?

Answer:

  • Fate studies :
    • Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water) .
    • Apply OECD 301D guidelines to measure aerobic biodegradation over 28 days .
  • Ecotoxicology : Conduct Daphnia magna assays (OECD 202) to evaluate acute toxicity (LC₅₀) .

Advanced: How to design stability studies for long-term storage?

Answer:

  • Accelerated stability testing :
    • Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
    • Identify degradation pathways (e.g., hydrolysis of the sulfonyl group) using LC-MS/MS .
  • Lyophilization : Stabilize the compound as a lyophilized powder with trehalose (1:1 w/w) for multi-year storage .

Advanced: What computational tools predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4YOI for kinase targets) to model binding .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the fluorobenzyl-sulfonyl interaction .

Advanced: How to investigate synergistic effects with other therapeutics?

Answer:

  • Combination index (CI) : Apply the Chou-Talalay method to quantify synergism (CI < 1) in cytotoxicity assays .
  • Pathway analysis : Use RNA-seq to identify co-regulated genes (e.g., apoptosis markers BAX/BCL-2) .

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